4-[(3-Chlorobenzyl)amino]butanoic acid
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Overview
Description
4-[(3-Chlorobenzyl)amino]butanoic acid is an organic compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol . This compound is characterized by the presence of a chlorobenzyl group attached to an amino butanoic acid backbone. It is used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Chlorobenzyl)amino]butanoic acid typically involves the reaction of 3-chlorobenzylamine with butanoic acid derivatives under controlled conditions. One common method involves the use of protecting groups to ensure selective reactions at specific sites on the molecule. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Chlorobenzyl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride (NaBH4).
Nucleophiles: Hydroxide ions, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted benzyl derivatives .
Scientific Research Applications
4-[(3-Chlorobenzyl)amino]butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-[(3-Chlorobenzyl)amino]butanoic acid involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Aminobutanoic acid: A similar compound with an amino group attached to the butanoic acid backbone, but lacking the chlorobenzyl group.
4-(Nitroso(vinyl)amino)butanoic acid: Another related compound with a nitroso group instead of the chlorobenzyl group.
Uniqueness
4-[(3-Chlorobenzyl)amino]butanoic acid is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets that are not possible with similar compounds .
Properties
Molecular Formula |
C11H14ClNO2 |
---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
4-[(3-chlorophenyl)methylamino]butanoic acid |
InChI |
InChI=1S/C11H14ClNO2/c12-10-4-1-3-9(7-10)8-13-6-2-5-11(14)15/h1,3-4,7,13H,2,5-6,8H2,(H,14,15) |
InChI Key |
OHMPAZGQCXHOCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNCCCC(=O)O |
Origin of Product |
United States |
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